molecular formula C22H16N4O3S B2999707 (E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide CAS No. 325479-72-9

(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide

Cat. No. B2999707
CAS RN: 325479-72-9
M. Wt: 416.46
InChI Key: DLMODYRGKAMQSH-OEAKJJBVSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as benzohydrazides. It contains a pyrido[1,2-a]pyrimidin-3-yl moiety, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, including pharmaceuticals, dyes, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. For example, the hydrazide group might be reactive towards certain types of reagents .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the specified compound, have been identified as selective aldose reductase inhibitors with significant inhibitory potency. These compounds also exhibit notable antioxidant properties, suggesting their potential in treating complications arising from diabetes and oxidative stress-related diseases (C. La Motta et al., 2007).

Catalytic, DNA Binding, and Antibacterial Activities

Schiff base ligands and their metal complexes have demonstrated multifaceted biological activities, including catalytic, DNA-binding, and antimicrobial effects. The presence of specific functional groups within these compounds facilitates their interaction with biological targets, offering a basis for the development of novel therapeutics (O. El‐Gammal et al., 2021).

Antitumor and Antimicrobial Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives has uncovered compounds with promising antitumor and antimicrobial activities. The structural diversity of these compounds allows for the targeting of various cancer cell lines and bacterial strains, highlighting the therapeutic potential of such molecules in oncology and infectious disease treatment (S. Riyadh, 2011).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds provide valuable insights into the design of new drugs for cancer therapy and inflammatory diseases, demonstrating the importance of structural modification in enhancing biological activity (A. Rahmouni et al., 2016).

Spin-Crossover Complexes

The study of iron(II) spin-crossover complexes with N₄O₂ coordination sphere, involving similar ligands to the specified compound, has revealed significant changes in magnetic properties. These findings contribute to the development of advanced materials for sensors, memory devices, and display technologies (Li Zhang et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it might interact with certain biological targets in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-18-11-5-4-10-16(18)20(28)25-23-14-17-21(30-15-8-2-1-3-9-15)24-19-12-6-7-13-26(19)22(17)29/h1-14,27H,(H,25,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMODYRGKAMQSH-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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